Darusentan is a selective endothelin type A (ETA) receptor antagonist. [] It is classified as a propanoic acid-based endothelin receptor antagonist. [] Darusentan plays a significant role in cardiovascular research, specifically in studying the role of the endothelin system in various cardiovascular diseases and exploring its potential as a therapeutic target. [, , ]
The synthesis of darusentan involves several key steps, typically focusing on creating optically pure forms of the compound. One notable method includes asymmetric epoxidation followed by specific reactions to yield the desired product. The synthesis can be summarized in the following steps:
The synthesis process is designed to ensure high yields and purity, critical for pharmacological applications .
Darusentan has a complex molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with endothelin receptors. The molecular formula is CHNOS, and its structural features include:
Darusentan participates in several chemical reactions primarily related to its pharmacological activity:
These reactions are essential for understanding both the therapeutic effects and potential side effects associated with darusentan .
Darusentan's mechanism of action involves the selective blockade of endothelin type A receptors, which leads to several physiological effects:
The clinical implications include significant reductions in blood pressure in resistant hypertension cases and potential benefits in chronic heart failure management.
Darusentan exhibits several notable physical and chemical properties:
These properties influence its formulation for oral administration and its pharmacokinetic profile .
Darusentan's primary application lies in managing resistant hypertension. Its unique properties make it suitable for patients who do not respond adequately to conventional antihypertensive therapies. Additional applications include:
The ongoing Phase 3 clinical trials aim to further elucidate its therapeutic potential and safety profile .
Endothelin-1 (ET-1) is a potent vasoconstrictive peptide implicated in cardiovascular and renal pathologies, including hypertension, heart failure, and vascular remodeling. Its effects are mediated through two receptor subtypes: endothelin-A (ET~A~) receptors on vascular smooth muscle cells (inducing vasoconstriction and proliferation) and endothelin-B (ET~B~) receptors on endothelial cells (mediating vasodilation via nitric oxide release). In aging and cardiovascular diseases, ET~B~-mediated vasodilation is impaired, while ET~B~ upregulation in smooth muscle exacerbates vasoconstriction. Consequently, selective ET~A~ or dual ET~A~/ET~B~ receptor antagonism emerged as a strategy to counteract ET-1's pathological effects while preserving beneficial ET~B~ signaling [4] [7].
Preclinical evidence underscores ET-1's role in sodium retention and end-organ damage. Aging rats exhibit reduced renal sodium and potassium excretion alongside increased renal ET-1 expression, contributing to glomerulosclerosis and salt-sensitive hypertension. ET~A~ blockade mitigates these effects, highlighting its therapeutic potential [1].
Table 1: Pathophysiological Roles of Endothelin Receptors
Receptor | Primary Location | Physiological Role | Pathological Dysregulation |
---|---|---|---|
ET~A~ | Vascular smooth muscle | Vasoconstriction, cell proliferation | Mediates hypertension, cardiac fibrosis, sodium retention |
ET~B~ | Endothelial cells | Vasodilation (NO release), ET-1 clearance | Loss of vasodilation; upregulated in vascular smooth muscle, enhancing vasoconstriction |
Darusentan (LU-135252) was developed by Knoll AG/Abbott Laboratories as a potent, orally active ET~A~ receptor antagonist with 182-fold selectivity for ET~A~ over ET~B~ receptors [1] [3]. Its design aimed to overcome limitations of earlier endothelin receptor antagonists (ERAs) like bosentan, which carried hepatotoxicity risks and suboptimal receptor selectivity. Darusentan’s molecular structure features a chiral center and methoxy-diphenylpropanoic acid moiety, optimizing receptor affinity and metabolic stability [4] [6].
Early studies demonstrated darusentan’s dose-dependent blood pressure reduction in hypertensive Dahl salt-sensitive (Dahl-S) rats at 3 mg/kg/day, confirming in vivo efficacy [4]. Phase II human trials in essential hypertension showed significant reductions in systolic (−11.3 mmHg) and diastolic blood pressure (−8.3 mmHg) at 100 mg/day versus placebo (P<0.0001) [5]. Subsequent research focused on resistant hypertension (failure to respond to ≥3 antihypertensive agents). The DORADO trial reported ambulatory blood pressure reductions of −11/−7 mmHg with darusentan versus placebo, though development was discontinued in 2010 due to high rates of peripheral edema (28% vs. 12% in placebo) and insufficient efficacy in later trials [2] [4] [6].
Table 2: Key Attributes of Darusentan in Preclinical and Clinical Development
Attribute | Characteristics | Significance |
---|---|---|
Receptor Selectivity | 182-fold ET~A~ affinity over ET~B~ [1] | Minimizes interference with ET~B~-mediated vasodilation and ET-1 clearance |
Pharmacokinetics | Oral bioavailability; ~12.5-hour half-life; hepatic metabolism [6] | Suitable for once-daily dosing |
Early Efficacy (Rats) | ↓ BP in Dahl-S rats (3 mg/kg/day); ↑ renal Na+/K+ excretion in aging rats [1] [4] | Validated target engagement and mechanistic rationale |
Phase II Human Data | ↓ SBP/DBP by −11.3/−8.3 mmHg (100 mg/day) vs. placebo [5] | Proof-of-concept in essential hypertension |
Academic research on darusentan pursued three key objectives:
These findings underscore darusentan’s value as a mechanistic tool to dissect ET~A~ pathways in sodium handling and remodeling, though clinical translation faced pragmatic limitations.
Table 3: Research Findings on Darusentan’s Mechanistic Effects in Preclinical Models
Model | Intervention | Key Outcomes | Reference |
---|---|---|---|
Aging Rats (24 mo) | Darusentan 20 mg/kg/d ×4 wks | ↑ Urinary Na+/K+/Cl− excretion (+48–63%); ↓ cortical αENaC/α1-Na+,K+-ATPase mRNA; ↑ plasma aldosterone [1] | [1] |
DOCA-Salt Hypertensive Rats | ET~A~ antagonist ×14 days | ↓ LV collagen (11.7% → 7.6%); normalized diastolic stiffness and action potential duration; improved vascular reactivity [7] | [7] |
Dahl-S Rats | Darusentan 3 mg/kg/d | Significant BP reduction; validated in vivo target engagement [4] | [4] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1